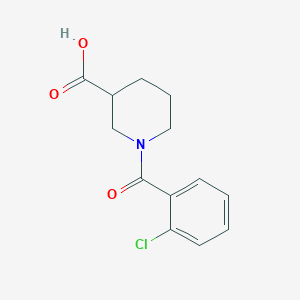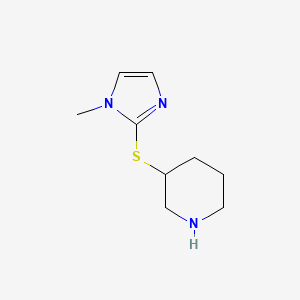
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butyl hydrazine with carbonyl compounds followed by cyclization with an appropriate reagent.
Industrial Production Methods
Industrial production methods for triazoles often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions may introduce various functional groups into the triazole ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors or stabilizers.
作用機序
The mechanism of action of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
3-Methyl-1,2,4-triazole: A methyl-substituted derivative.
4-Phenyl-1,2,4-triazole: A phenyl-substituted derivative.
Uniqueness
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione is unique due to its butyl substitution, which may impart specific properties such as increased lipophilicity or altered biological activity compared to other triazoles.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
4-butyl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4-9-5(10)7-8-6(9)11/h2-4H2,1H3 |
InChIキー |
HSFKXRSRZCGVKF-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)N=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)

![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)
![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)

![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)








